Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a bromobenzamido group, a phenyl group, and an ethyl ester group attached to a thiazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Introduction of the Bromobenzamido Group: The bromobenzamido group is introduced through an amide coupling reaction between 3-bromobenzoic acid and an amine derivative of the thiazole ring.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the thiazole ring or the benzamido group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the thiazole ring or benzamido group.
Reduction: Reduced forms of the thiazole ring or benzamido group.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as xanthine oxidase, which is involved in gout and other metabolic disorders.
Biological Studies: The compound is used in the investigation of its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to uric acid . This inhibition can reduce the production of uric acid, thereby alleviating symptoms of gout.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 2-(3,5-difluorobenzamido)-4-methylthiazole-5-carboxylate: Contains difluorobenzamido and methyl groups.
Uniqueness
Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate is unique due to the combination of the bromobenzamido group and the phenyl group on the thiazole ring. This specific structure may confer distinct biological activities and binding affinities compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUODLAAKICREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.